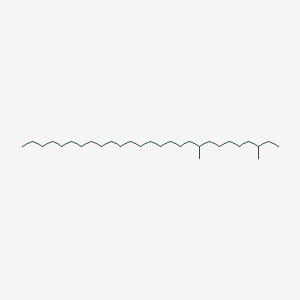
3,9-Dimethylheptacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dimethylheptacosane is a hydrocarbon with the molecular formula C29H60 It is a branched alkane, specifically a dimethyl-branched heptacosane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dimethylheptacosane can be achieved using 3-methyl thiophene as the building block. The process involves acylation with heptadecanoyl chloride and 4-methylhexanoyl chloride, followed by reduction steps. The final product is obtained through hydrogenation in the presence of a Raney Nickel catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar chemical reactions and catalysts as in laboratory synthesis. The process would likely be optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dimethylheptacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3,9-Dimethylheptacosane has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of branched alkanes.
Biology: Investigated for its role in insect communication, particularly in pheromone signaling.
Industry: Utilized in the synthesis of specialized lubricants and coatings
Mecanismo De Acción
The mechanism of action of 3,9-dimethylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with the sensory receptors of insects, influencing behaviors such as mating and aggregation. The molecular targets include olfactory receptors and other sensory pathways involved in pheromone detection .
Comparación Con Compuestos Similares
Similar Compounds
- 9,13-Dimethylheptacosane
- 3,12-Dimethylheptacosane
- 5,17-Dimethylheptacosane
Uniqueness
3,9-Dimethylheptacosane is unique due to its specific branching pattern, which influences its physical properties and biological activity. Compared to other dimethylheptacosanes, it has distinct interactions with biological receptors and different chemical reactivity .
Propiedades
Número CAS |
73189-56-7 |
|---|---|
Fórmula molecular |
C29H60 |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
3,9-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26-29(4)27-24-21-23-25-28(3)6-2/h28-29H,5-27H2,1-4H3 |
Clave InChI |
PKXCPNFABDDIQV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(C)CCCCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















